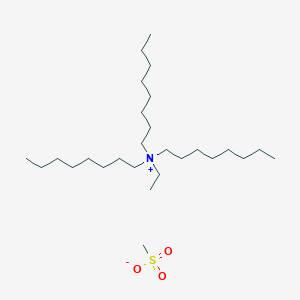
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a methanesulfonate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by an ion exchange reaction to introduce the methanesulfonate group. The reaction conditions often require:
Solvent: Non-polar solvents like toluene or dichloromethane.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Phase transfer catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity tertiary amines and alkyl halides.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in disinfectants and antimicrobial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Ethyl-N,N-dioctyloctan-1-aminium iodide
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts different solubility and reactivity properties compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
79054-30-1 |
|---|---|
Formule moléculaire |
C27H59NO3S |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
ethyl(trioctyl)azanium;methanesulfonate |
InChI |
InChI=1S/C26H56N.CH4O3S/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;1-5(2,3)4/h5-26H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
BVNACGCVDUFFQE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


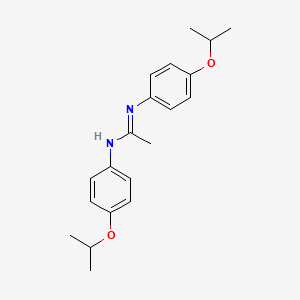

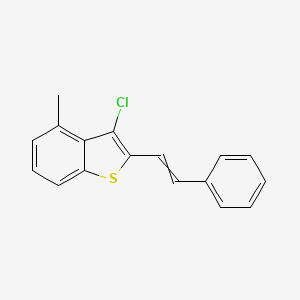
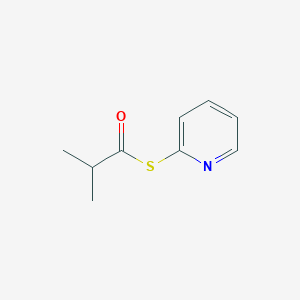

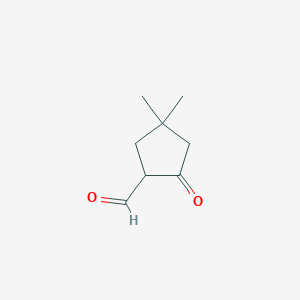
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)

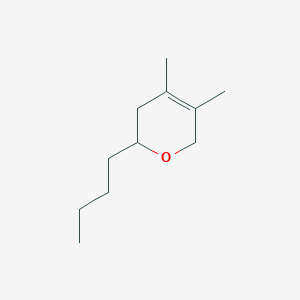

![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
